

Stability of Tacrolimus-13C,D2 in solution and stored samples.

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Compound of Interest

Compound Name: Tacrolimus-13C,D2

Cat. No.: B15610770

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Technical Support Center: Stability of Tacrolimus-13C,D2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **Tacrolimus-13C,D2** in solution and stored samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Tacrolimus-13C,D2** solid material and stock solutions?

A1: For long-term stability, the solid form of **Tacrolimus-13C,D2** should be stored at -20°C, where it can be stable for at least four years.^[1] Once dissolved, stock solutions have different stability profiles depending on the storage temperature. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.^[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.^[2]

Q2: How stable is **Tacrolimus-13C,D2** in different solvents?

A2: While specific stability data for **Tacrolimus-13C,D2** in various solvents is not extensively published, its stability is expected to be comparable to that of unlabeled tacrolimus due to their

structural similarity. Tacrolimus is soluble in methanol and chloroform.[1] For analytical purposes, it is often dissolved in organic solvents like methanol or acetonitrile. Reconstitute the internal standard with high-quality LC-MS-grade methanol and acetonitrile, as lower quality solvents can contribute to its degradation over time.

Q3: What is the stability of **Tacrolimus-13C,D2** in biological matrices like whole blood?

A3: The stability of isotopically labeled internal standards is crucial for accurate bioanalysis. While direct long-term stability studies on **Tacrolimus-13C,D2** in whole blood are not readily available in the provided search results, the stability of tacrolimus in whole blood has been extensively studied and can serve as a strong indicator.

Tacrolimus in whole blood is stable for up to 7 days when stored at +4°C and for at least one to two months at -20°C.[2][3] Some studies have even shown stability for almost a year at -70°C.[3] However, significant degradation of tacrolimus is observed in whole blood samples left at room temperature for 24 hours.[3] Given the identical core structure, it is reasonable to expect **Tacrolimus-13C,D2** to exhibit similar stability profiles in whole blood. It is crucial to perform your own validation to confirm the stability of the internal standard under your specific storage and handling conditions.

Q4: How many freeze-thaw cycles can my **Tacrolimus-13C,D2** samples undergo?

A4: To prevent degradation, it is highly recommended to aliquot stock solutions and patient samples to minimize freeze-thaw cycles.[2] While some studies on tacrolimus have shown stability through three freeze-thaw cycles, repeated cycles can introduce variability. For quantitative analysis, it is best to use a fresh aliquot for each experiment.

Troubleshooting Guide

Issue: Inconsistent or drifting internal standard peak area in LC-MS/MS analysis.

Possible Cause	Troubleshooting Steps
Degradation of Internal Standard Stock Solution	<ul style="list-style-type: none">- Prepare fresh stock solution of Tacrolimus-13C,D2 from solid material.- Ensure stock solutions are stored at appropriate temperatures (-20°C for short-term, -80°C for long-term) and protected from light.- Avoid repeated freeze-thaw cycles by using aliquots.
Instability in Working Solution or Processed Samples	<ul style="list-style-type: none">- Evaluate the bench-top stability of Tacrolimus-13C,D2 in the prepared working solution and in the final processed sample matrix.- Keep samples in the autosampler at a controlled, cool temperature (e.g., 4°C).
Adsorption to Vials or Tubing	<ul style="list-style-type: none">- Use low-binding polypropylene vials and tubing for sample collection, storage, and analysis.- Pre-condition the LC system by injecting a few blank or conditioning samples before running the analytical batch.
Matrix Effects	<ul style="list-style-type: none">- Although isotopically labeled internal standards are designed to compensate for matrix effects, significant ion suppression or enhancement can still occur.^[4]- Evaluate matrix effects during method validation using different lots of the biological matrix.- Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
Inconsistent Sample Preparation	<ul style="list-style-type: none">- Ensure consistent and accurate pipetting of the internal standard solution into all samples, calibrators, and quality controls.- Thoroughly vortex samples after adding the internal standard to ensure complete mixing.
Purity of the Internal Standard	<ul style="list-style-type: none">- In some cases, the purity of the isotopically labeled internal standard can affect the

accuracy of the measurements, especially at low concentrations.[\[5\]](#) - Ensure the certificate of analysis for your Tacrolimus-13C,D2 lot meets the required purity specifications.

Data Summary Tables

Table 1: Stability of Tacrolimus in Whole Blood

Storage Temperature	Duration	Stability
Room Temperature (24-26°C)	24 hours	Significant degradation observed. [2] [3]
+4°C	Up to 7 days	Stable. [3]
-20°C	1 to 2 months	Stable. [2] [3]
-70°C	Almost 1 year	Stable. [3]

Table 2: Stability of Tacrolimus in Different Solutions

Solution	Concentration	Storage Temperature	Duration	Stability
0.9% Sodium Chloride	0.001 mg/mL	Room Temperature	> 24 hours	Unstable.[6][7]
0.9% Sodium Chloride	0.01 and 0.1 mg/mL	Room Temperature	At least 48 hours	Stable.[6][7]
5% Dextrose	0.001, 0.01, and 0.1 mg/mL	Room Temperature	At least 48 hours	Stable.[6][7]
Water for Injection	Not specified	Room Temperature	24 hours	Stable.[6]
0.1N Hydrochloric Acid	Not specified	Room Temperature	24 hours	Stable.[6]
0.1N Sodium Hydroxide	Not specified	Room Temperature	Unstable	Highly unstable. [6]
3% Hydrogen Peroxide	Not specified	Room Temperature	Unstable	Significant interference.[6]

Experimental Protocols & Workflows

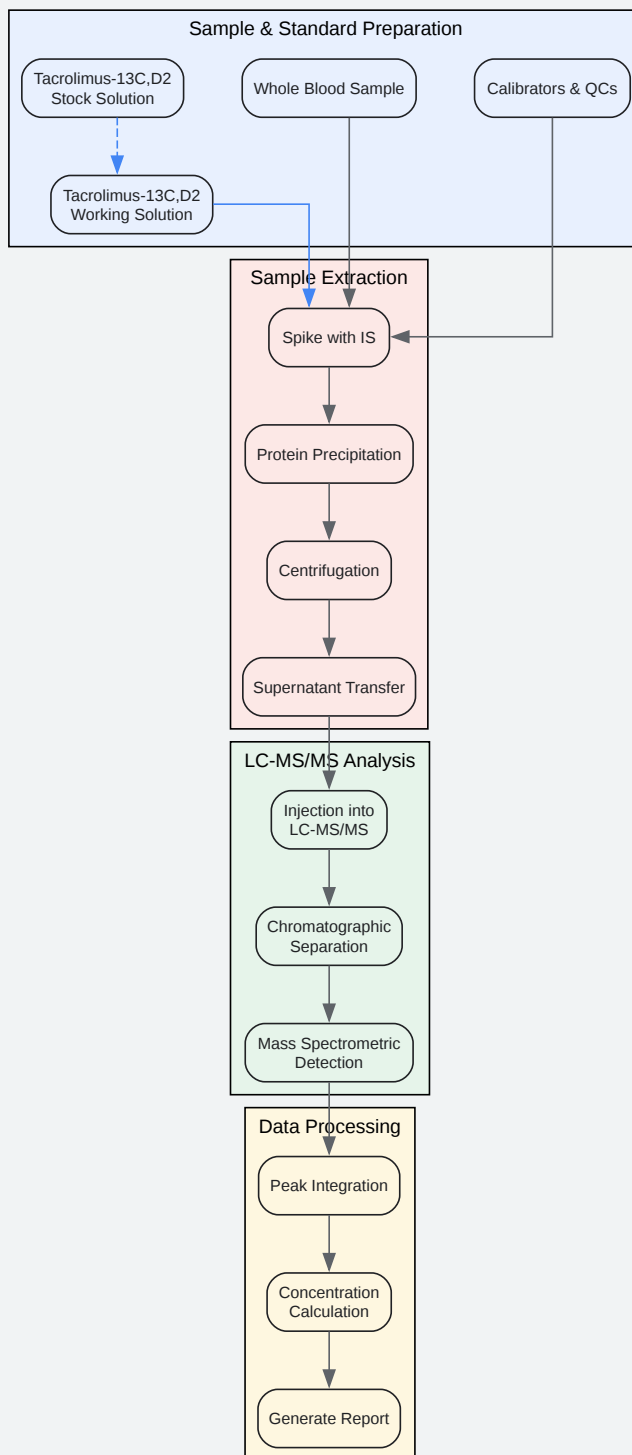
Protocol: Preparation of Tacrolimus-13C,D2 Internal Standard Stock and Working Solutions

- Stock Solution Preparation (e.g., 1 mg/mL):
 - Allow the vial of solid **Tacrolimus-13C,D2** to equilibrate to room temperature before opening to prevent condensation.
 - Accurately weigh the required amount of the solid standard.
 - Dissolve the solid in a precise volume of LC-MS grade methanol or acetonitrile to achieve the target concentration.
 - Vortex thoroughly to ensure complete dissolution.

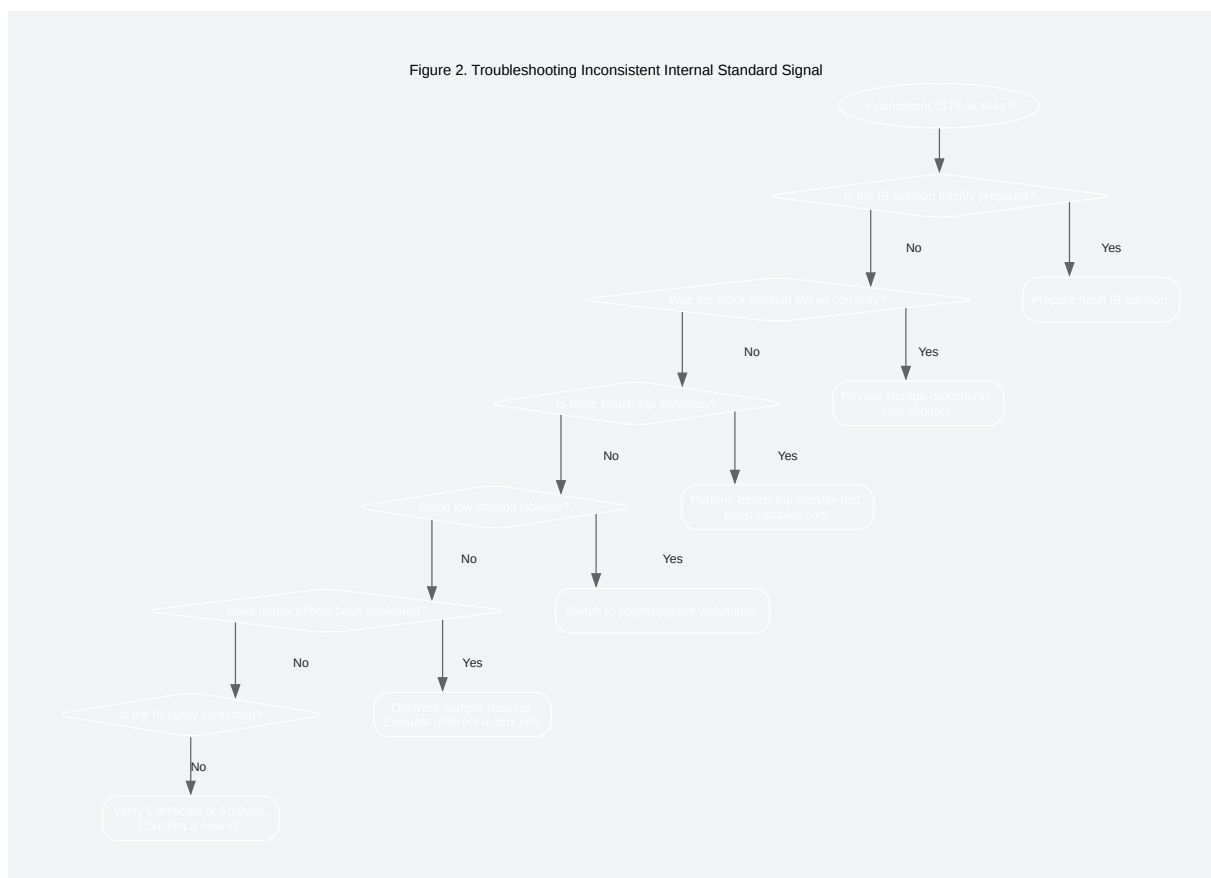
- Transfer the stock solution into amber glass or low-binding polypropylene vials.
- Storage of Stock Solution:
 - For short-term storage (up to 1 month), store at -20°C.[\[2\]](#)
 - For long-term storage (up to 6 months), store at -80°C.[\[2\]](#)
 - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[\[2\]](#)
- Working Solution Preparation:
 - On the day of analysis, bring a single aliquot of the stock solution to room temperature.
 - Dilute the stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent) to the final working concentration used for spiking samples.
 - The working solution should be kept at a controlled temperature (e.g., 4°C in an autosampler) during the analytical run.

Visualizations

Figure 1. General Experimental Workflow for Tacrolimus Analysis

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Caption: Figure 1. General Experimental Workflow for Tacrolimus Analysis.



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Caption: Figure 2. Troubleshooting Inconsistent Internal Standard Signal.

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